2-(3-Methoxypyrrolidin-1-yl)thiazol-4-amine
Description
Properties
Molecular Formula |
C8H13N3OS |
|---|---|
Molecular Weight |
199.28 g/mol |
IUPAC Name |
2-(3-methoxypyrrolidin-1-yl)-1,3-thiazol-4-amine |
InChI |
InChI=1S/C8H13N3OS/c1-12-6-2-3-11(4-6)8-10-7(9)5-13-8/h5-6H,2-4,9H2,1H3 |
InChI Key |
BYACMRSTELWUOS-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCN(C1)C2=NC(=CS2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxypyrrolidin-1-yl)thiazol-4-amine typically involves the reaction of a thiazole derivative with a pyrrolidine derivative. One common method involves the reaction of 2-bromo-4-aminothiazole with 3-methoxypyrrolidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent such as dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxypyrrolidin-1-yl)thiazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole and tetrahydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives, including 2-(3-Methoxypyrrolidin-1-yl)thiazol-4-amine, in anticancer drug development. Thiazole compounds are known for their ability to inhibit tumor growth through various mechanisms:
- Enzyme Inhibition : Thiazole derivatives can act as enzyme inhibitors, targeting specific pathways involved in cancer cell proliferation. For instance, they have shown promise in inhibiting kinases that play a crucial role in cancer signaling pathways .
- Cytotoxic Effects : In vitro studies demonstrate that thiazole-based compounds exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have been evaluated for their effectiveness against fibroblast cells and multiple cancer types, showing significant potential in reducing cell viability .
Antimicrobial Properties
Thiazole derivatives are also recognized for their antimicrobial activities. The broad-spectrum efficacy against bacteria and fungi makes them valuable candidates for developing new antimicrobial agents:
- Mechanism of Action : The mechanism often involves disrupting cellular processes in pathogens, leading to cell death. Studies indicate that this compound could be effective against resistant strains of bacteria due to its unique structural features .
- Case Studies : A review of thiazole compounds revealed that several derivatives demonstrated potent antimicrobial activity in clinical settings, supporting further investigation into their therapeutic applications .
Environmental Science Applications
The environmental impact of thiazole derivatives has been a growing area of research. Compounds like this compound are being studied for their potential effects on ecosystems:
- Toxicity Assessments : Research indicates that thiazole compounds may pose risks to aquatic organisms, necessitating thorough ecological risk assessments. The Joint Research Centre has emphasized the importance of evaluating the environmental fate and toxicity of such compounds .
- Biodegradability Studies : Understanding the degradation pathways of thiazole derivatives is crucial for assessing their environmental persistence and potential bioaccumulation .
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Anticancer Activity | Effective enzyme inhibitors; cytotoxic effects on cancer cell lines |
| Antimicrobial Properties | Broad-spectrum activity against bacteria and fungi; potential against resistant strains |
| Environmental Impact | Risks to aquatic life; need for ecological risk assessments |
Mechanism of Action
The mechanism of action of 2-(3-Methoxypyrrolidin-1-yl)thiazol-4-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the binding affinity and specificity of the compound. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of thiazol-4-amine derivatives are highly dependent on substituent type and position. Below is a comparative analysis:
Table 1: Key Structural and Functional Differences
*Estimated based on molecular formula.
Electronic and Steric Effects
- This contrasts with nitro-substituted derivatives (e.g., 2-(4-Methoxy-3-nitrophenyl)thiazol-4-amine), where the nitro group withdraws electrons, reducing reactivity .
- Steric Hindrance : Bulky substituents like cyclohexylphenyl () or fused benzo[d]thiazole () reduce molecular flexibility and may hinder binding to biological targets compared to the more flexible pyrrolidine group .
Solubility and Stability
- Solubility : The methoxypyrrolidine group enhances polarity, improving aqueous solubility relative to hydrophobic derivatives (e.g., cyclohexylphenyl). However, nitro-substituted analogs may exhibit lower solubility due to crystallinity .
- Stability : Saturated rings (e.g., pyrrolidine) generally confer greater thermal stability compared to strained cyclopropane derivatives .
Biological Activity
2-(3-Methoxypyrrolidin-1-yl)thiazol-4-amine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Characterized by a thiazole ring and a pyrrolidine moiety, this compound may exhibit various pharmacological effects due to its unique structural features. This article reviews the biological activity of this compound, focusing on its enzyme inhibition properties, antimicrobial activity, and potential anticancer effects.
Chemical Structure and Properties
The chemical formula of this compound is C₁₀H₁₂N₂OS, with a molecular weight of approximately 212.28 g/mol. The presence of a methoxy group on the pyrrolidine nitrogen is believed to influence its biological properties significantly.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of various enzymes, particularly those involved in cancer progression and inflammation. Thiazole derivatives are known for their ability to inhibit protein kinases, which are critical in cellular signaling pathways related to cancer. The binding affinity of this compound to specific biological targets is currently under investigation using techniques such as molecular docking and kinetic studies.
Anticancer Activity
The anticancer properties of thiazole-containing compounds have been well-documented. A series of thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) . For instance, certain thiazole derivatives have shown IC₅₀ values lower than traditional chemotherapeutic agents like 5-fluorouracil (5-FU). The mechanisms of action often involve the induction of apoptosis and cell cycle arrest in cancer cells .
Case Studies
- Cytotoxicity Against Cancer Cell Lines : In vitro studies have highlighted that thiazole derivatives can induce apoptosis in cancer cells. For example, compounds from the 2-amino-thiazole series displayed selective toxicity towards M. tuberculosis while maintaining low toxicity to eukaryotic cells .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazole derivatives reveal that modifications at specific positions significantly affect their biological activity. For instance, substituents at the C-4 position of the thiazole core can enhance or diminish activity against M. tuberculosis and various cancer cell lines .
Comparative Analysis with Similar Compounds
The following table summarizes notable compounds related to this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-thiazole | Contains an amino group at position 2 on thiazole | Simple structure, often used in basic research |
| Pyrrolidine-thiazole derivatives | Contains pyrrolidine linked to various substituents | Enhanced biological activity due to pyrrolidine |
| Thiazole-containing kinase inhibitors | Thiazole ring with various substituents | Targeted towards specific kinase pathways |
The unique combination of the methoxy group and pyrrolidine structure in this compound may confer distinct pharmacological properties compared to other thiazole derivatives.
Q & A
Basic Research Question
- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods, as recommended for pyrazole-thiazole hybrids .
- Storage : Store under inert gas (argon) at –20°C to prevent amine oxidation .
- First aid : In case of exposure, rinse with water and consult a physician immediately .
What strategies optimize the regioselectivity in the synthesis of thiazole-amine derivatives?
Advanced Research Question
- Directing groups : Introduce temporary protecting groups (e.g., Boc) on the pyrrolidine nitrogen to steer coupling to the thiazole C4 position .
- Catalytic systems : Use Pd/Cu bimetallic catalysts to enhance cross-coupling efficiency, as shown in related pyrazole syntheses .
- Kinetic vs. thermodynamic control : Adjust reaction time and temperature to favor desired regioisomers .
How can researchers assess the compound’s stability under varying pH and temperature conditions?
Advanced Research Question
- Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 40–60°C and monitor degradation via HPLC .
- Thermogravimetric analysis (TGA) : Determine decomposition thresholds (e.g., melting points >100°C suggest thermal resilience) .
- Light exposure tests : Use UV-Vis spectroscopy to detect photolytic byproducts under simulated daylight .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
